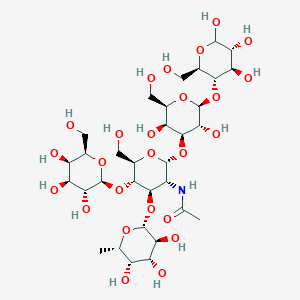
a-CGRP (29-37) (canine, mouse, rat)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A-CGRP (29-37) is a peptide molecule that is derived from the calcitonin gene-related peptide (CGRP) family. It is a neuropeptide that is found in the central and peripheral nervous system of mammals. The peptide has been extensively studied for its role in various physiological and pathological conditions.
作用機序
A-CGRP (a-CGRP (29-37) (canine, mouse, rat)) exerts its effects through binding to the CGRP receptor, which is a G protein-coupled receptor. The binding of a-CGRP (a-CGRP (29-37) (canine, mouse, rat)) to the receptor leads to the activation of intracellular signaling pathways, including the cyclic AMP (cAMP) pathway, which ultimately leads to the physiological effects of the peptide.
Biochemical and Physiological Effects:
a-CGRP (a-CGRP (29-37) (canine, mouse, rat)) has been shown to have potent vasodilatory effects, which can reduce blood pressure in animal models. The peptide also has anti-inflammatory effects and can reduce cytokine production in animal models of inflammation. In addition, a-CGRP (a-CGRP (29-37) (canine, mouse, rat)) has been shown to reduce pain sensitivity in animal models of pain.
実験室実験の利点と制限
The advantages of using a-CGRP (a-CGRP (29-37) (canine, mouse, rat)) in lab experiments include its potency and specificity for the CGRP receptor, which allows for selective targeting of this receptor. However, a limitation of using a-CGRP (a-CGRP (29-37) (canine, mouse, rat)) is its short half-life, which can limit its effectiveness in in vivo experiments.
将来の方向性
For research on a-CGRP (a-CGRP (a-CGRP (29-37) (canine, mouse, rat)) (canine, mouse, rat)) include the development of more stable analogs of the peptide, the investigation of its role in other physiological and pathological conditions, and the development of novel therapeutic agents based on its mechanism of action. Additionally, further studies are needed to elucidate the signaling pathways activated by a-CGRP (a-CGRP (a-CGRP (29-37) (canine, mouse, rat)) (canine, mouse, rat)) and their downstream effects.
合成法
The synthesis of a-CGRP (a-CGRP (29-37) (canine, mouse, rat)) can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a resin-bound peptide chain, while LPPS involves the use of solution-phase chemistry. Both methods have been used to synthesize a-CGRP (a-CGRP (29-37) (canine, mouse, rat)) with high purity and yield.
科学的研究の応用
A-CGRP (a-CGRP (29-37) (canine, mouse, rat)) has been extensively studied for its role in various physiological and pathological conditions, including migraine, cardiovascular disease, and inflammation. The peptide has been shown to have potent vasodilatory effects and can reduce blood pressure in animal models. It has also been shown to inhibit inflammatory cytokine production and reduce pain sensitivity in animal models of inflammation and pain.
特性
IUPAC Name |
(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H61N11O14/c1-19(2)31(50-37(62)26(16-28(41)54)49-40(65)32(21(4)53)51-35(60)23-11-8-14-43-23)39(64)44-17-29(55)46-27(18-52)38(63)47-24(12-13-30(56)57)36(61)45-20(3)34(59)48-25(33(42)58)15-22-9-6-5-7-10-22/h5-7,9-10,19-21,23-27,31-32,43,52-53H,8,11-18H2,1-4H3,(H2,41,54)(H2,42,58)(H,44,64)(H,45,61)(H,46,55)(H,47,63)(H,48,59)(H,49,65)(H,50,62)(H,51,60)(H,56,57)/t20-,21+,23-,24-,25-,26-,27-,31-,32-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPGRKKSNRTOED-NOBMLAFJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H61N11O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
920.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

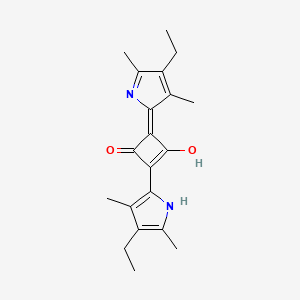
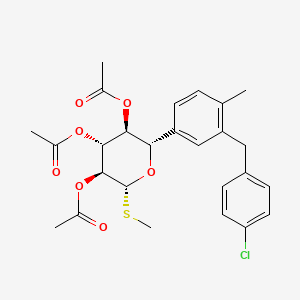

![1-(4,6-dichloro-5-fluoropyrimidin-2-yl)-6-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B1518395.png)
![4,7-Dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B1518399.png)
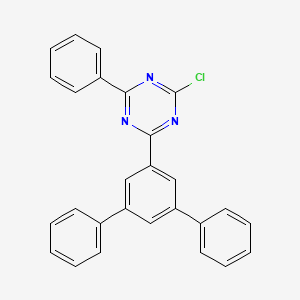
![N-[4-(4-dibenzofuranyl)phenyl]-2-aminobiphenyl](/img/structure/B1518405.png)
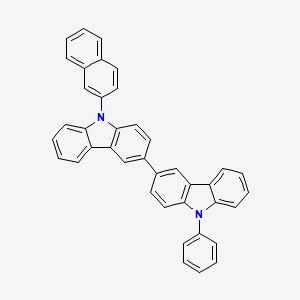
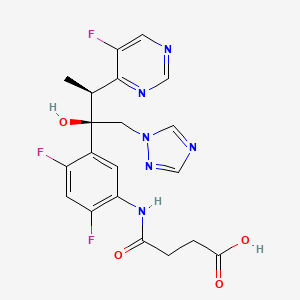
![2-[(Z)-(5-methyl-4-pentylpyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-1,2-dihydropyrrol-3-one](/img/structure/B1518420.png)
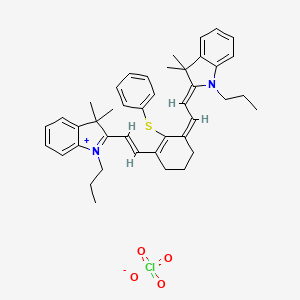
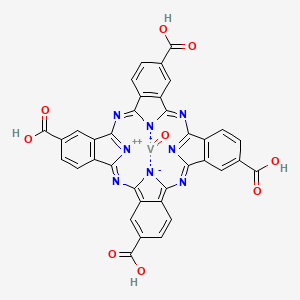
![2-[(E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]oxybutanedioic acid](/img/structure/B1518444.png)
